(3-Oxocyclohexyl)boronic acid
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Overview
Description
(3-Oxocyclohexyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-Oxocyclohexyl)boronic acid involves the reaction of cyclohexanone with boronic acid derivatives. One common approach is the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate, under controlled conditions . The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of boronic esters as intermediates allows for efficient production and easy purification of the final product .
Chemical Reactions Analysis
Types of Reactions: (3-Oxocyclohexyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form alcohols.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and base, such as potassium carbonate, in the presence of aryl halides.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Cyclohexanol derivatives.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
(3-Oxocyclohexyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Oxocyclohexyl)boronic acid involves its ability to act as an electrophile, reacting with nucleophilic groups in various substrates. In biological systems, it can inhibit enzymes by forming reversible covalent bonds with active site residues, thereby modulating enzyme activity . The boronic acid group can also interact with diols and other Lewis bases, making it useful in sensing applications .
Comparison with Similar Compounds
- Phenylboronic acid
- Cyclohexylboronic acid
- (4-Hydroxyphenyl)boronic acid
Comparison: (3-Oxocyclohexyl)boronic acid is unique due to the presence of both a boronic acid group and a cyclohexanone ring, which imparts distinct reactivity and stability compared to other boronic acids. For example, phenylboronic acid lacks the carbonyl functionality, making it less versatile in certain synthetic applications. Cyclohexylboronic acid, while similar in structure, does not possess the same reactivity as this compound due to the absence of the carbonyl group .
Properties
IUPAC Name |
(3-oxocyclohexyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BO3/c8-6-3-1-2-5(4-6)7(9)10/h5,9-10H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPSQVKWDDHUGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCC(=O)C1)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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